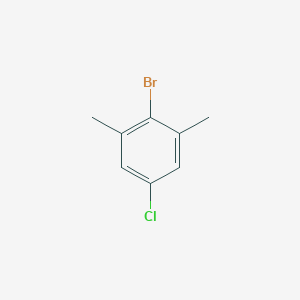

2-Bromo-5-chloro-1,3-dimethylbenzene

Description

Properties

IUPAC Name |

2-bromo-5-chloro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMPIQSLDJXNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415941 | |

| Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103724-99-8 | |

| Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chloro-1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-chloro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and safety information for 2-Bromo-5-chloro-1,3-dimethylbenzene, a halogenated aromatic compound with applications as an intermediate in the pharmaceutical and dye industries.

Chemical and Physical Properties

This compound, also known as 4-Chloro-2,6-dimethylphenyl bromide, is a solid or liquid at room temperature with a pale yellow appearance.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrCl | [2][3] |

| Molecular Weight | 219.50 g/mol | [2] |

| CAS Number | 103724-99-8 | [2] |

| Appearance | Pale yellow solid or liquid | [1] |

| Melting Point | 22-23 °C | [1] |

| Boiling Point | 95-97 °C @ 12 Torr | [1] |

| Purity | ≥98.0% | [1] |

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of similar brominated aromatic compounds. One such method is the decarboxylative bromination of a corresponding benzoic acid derivative. A general procedure for this type of reaction is described below.

General Experimental Protocol for Decarboxylative Bromination:

This protocol is adapted from a general method and would require optimization for the specific synthesis of this compound.

-

Reactants: A suitable starting material would be 5-chloro-2,4-dimethylbenzoic acid. The brominating agent could be N-Bromosuccinimide (NBS) or another source of electrophilic bromine.

-

Catalyst: A silver-based catalyst is often employed in Hunsdiecker-type reactions (a common decarboxylative halogenation).

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride or cyclohexane is typically used.

-

Procedure:

-

The carboxylic acid is first converted to its silver salt by reaction with a silver salt, such as silver nitrate or silver oxide.

-

The dried silver salt is then suspended in the inert solvent.

-

A stoichiometric amount of the brominating agent is added to the suspension.

-

The reaction mixture is heated to reflux, often with photochemical initiation (e.g., using a tungsten lamp), until the reaction is complete (as monitored by techniques like TLC or GC).

-

Upon completion, the reaction mixture is cooled, and the insoluble silver salts are removed by filtration.

-

The filtrate is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any remaining bromine, followed by washing with brine and drying over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography.

-

Logical Workflow for a Proposed Synthesis:

Caption: Proposed synthesis workflow for this compound.

Reactivity

This compound is stable under recommended storage conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products upon combustion include carbon oxides, hydrogen bromide, and hydrogen chloride.[2] The presence of bromo and chloro substituents on the aromatic ring makes it a versatile intermediate for various organic transformations, such as substitution and iodination reactions, which are crucial in the synthesis of pharmaceuticals and dyes.

Spectral Data

While the raw spectral data is not available in the searched literature, the existence of 13C NMR, GC-MS, and vapor phase IR spectra has been confirmed.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, chloro, and methyl substituents.

-

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the electronegativity of the halogen substituents. A 13C NMR spectrum is available from Wiley-VCH GmbH, acquired on a Bruker WM-250 instrument.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the bromine and chlorine atoms, as well as methyl groups. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom. A GC-MS spectrum is available from John Wiley & Sons, Inc.[2]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as C-Br and C-Cl stretching vibrations. A vapor phase IR spectrum is available from John Wiley & Sons, Inc.[2]

Safety and Handling

This compound is classified as a hazardous substance. The following safety precautions should be observed when handling this chemical.

| Hazard Statement | Precautionary Statement | Pictogram | Reference(s) |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | GHS07 | [2] |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 | [2] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 | [2] |

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Applications

This compound serves as a key intermediate in the synthesis of more complex molecules. Its primary applications are in the following sectors:

-

Pharmaceutical Synthesis: It is used as a building block in the development of new active pharmaceutical ingredients (APIs).

-

Dye Industry: The presence of halogen atoms influences the color properties and stability of dyes, making this compound a valuable precursor in dye manufacturing.

Logical Relationship of Applications:

Caption: Applications of this compound.

References

Synthesis of 2-Bromo-5-chloro-1,3-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential synthesis pathways for 2-Bromo-5-chloro-1,3-dimethylbenzene, a key intermediate in the pharmaceutical and chemical industries. Due to the absence of a single, publicly available, step-by-step protocol for this specific molecule, this document outlines the most chemically sound synthetic routes based on established principles of electrophilic aromatic substitution and analogous reactions reported in the literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 14659-58-6 | [1] |

| Molecular Formula | C₈H₈BrCl | [2] |

| Molecular Weight | 219.51 g/mol | [2] |

| Appearance | Pale yellow liquid or solid | [3] |

| Purity | 98.0% min (commercial grade) | [3] |

Proposed Synthesis Pathways

Two primary synthetic routes are proposed for the preparation of this compound, both commencing from commercially available 1,3-dimethylbenzene (m-xylene). The selection of a specific pathway in a laboratory or industrial setting would depend on factors such as starting material availability, cost, and desired purity of the final product.

The two proposed pathways are:

-

Pathway A: Chlorination of m-xylene followed by bromination.

-

Pathway B: Bromination of m-xylene followed by chlorination.

The regioselectivity of the second halogenation step is crucial in both pathways and is governed by the directing effects of the substituents already present on the benzene ring (two methyl groups and one halogen).

Pathway A: Chlorination Followed by Bromination

This pathway involves the initial monochlorination of m-xylene to produce 5-chloro-1,3-dimethylbenzene, which is then subjected to bromination.

Caption: Pathway A for the synthesis of this compound.

The monochlorination of m-xylene typically yields a mixture of isomers, primarily 4-chloro-1,3-dimethylbenzene and 2-chloro-1,3-dimethylbenzene. However, specific reaction conditions can influence the isomer ratio. For the purpose of this synthesis, the separation of the desired 5-chloro isomer (a common, albeit minor, product) would be necessary.

Experimental Protocol (Representative):

A representative procedure for the chlorination of an aromatic compound is as follows:

-

To a stirred solution of 1,3-dimethylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is added.

-

The reaction mixture is cooled to a specific temperature (e.g., 0-5 °C).

-

Chlorine gas is bubbled through the solution at a controlled rate, or a liquid chlorinating agent (e.g., sulfuryl chloride) is added dropwise.

-

The reaction is monitored by a suitable technique (e.g., GC-MS or TLC).

-

Upon completion, the reaction is quenched by the addition of water or a dilute aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by fractional distillation or column chromatography to isolate the 5-chloro-1,3-dimethylbenzene isomer.

Quantitative Data (Illustrative):

| Parameter | Value |

| Reactants | 1,3-Dimethylbenzene, Chlorine |

| Catalyst | Iron (III) Chloride |

| Solvent | Dichloromethane |

| Temperature | 0-10 °C |

| Typical Yield | Isomer distribution dependent on conditions |

The directing effects of the two methyl groups (ortho, para-directing) and the chlorine atom (ortho, para-directing but deactivating) will influence the position of the incoming bromine atom. The most likely position for bromination would be ortho to one of the methyl groups and meta to the chlorine atom, yielding the desired this compound.

Experimental Protocol (Representative):

-

5-Chloro-1,3-dimethylbenzene is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid).

-

A Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) is added to the solution.

-

The mixture is cooled, and a solution of bromine in the same solvent is added dropwise with stirring.

-

The reaction is allowed to proceed at a controlled temperature until completion (monitored by GC-MS or TLC).

-

The reaction is quenched with a reducing agent solution (e.g., sodium bisulfite) to consume unreacted bromine.

-

The organic layer is separated, washed with water and brine, dried, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography.

Pathway B: Bromination Followed by Chlorination

This alternative pathway involves the initial bromination of m-xylene to form 2-bromo-1,3-dimethylbenzene, followed by chlorination.

Caption: Pathway B for the synthesis of this compound.

The bromination of m-xylene is a standard electrophilic aromatic substitution. The two methyl groups will direct the incoming bromine to the ortho and para positions. The formation of 2-bromo-1,3-dimethylbenzene is a known and achievable transformation.

Experimental Protocol (Representative):

A general procedure for the bromination of m-xylene can be adapted from the literature:

-

m-Xylene is dissolved in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

A catalytic amount of a Lewis acid, typically iron(III) bromide (FeBr₃), is added.

-

The mixture is cooled in an ice bath.

-

A solution of elemental bromine (Br₂) in the same solvent is added dropwise with constant stirring.

-

The reaction progress is monitored by TLC or GC.

-

After the reaction is complete, it is quenched with a solution of sodium thiosulfate to remove excess bromine.

-

The organic layer is washed with water, a saturated solution of sodium bicarbonate, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield 2-bromo-1,3-dimethylbenzene.

In this step, the directing effects of the two methyl groups and the bromine atom will determine the position of chlorination. The methyl groups are activating and ortho, para-directing, while the bromine atom is deactivating but also ortho, para-directing. The chlorine atom is expected to add at the position para to the bromine and ortho to one of the methyl groups, which corresponds to the 5-position, yielding the target molecule.

Experimental Protocol (Representative):

-

2-Bromo-1,3-dimethylbenzene is dissolved in a suitable solvent (e.g., dichloromethane).

-

A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is added.

-

The reaction mixture is cooled, and chlorine gas is bubbled through the solution, or a chlorinating agent like sulfuryl chloride is added dropwise.

-

The reaction is monitored until the starting material is consumed.

-

Work-up involves quenching with water, separation of the organic layer, washing, drying, and solvent removal.

-

Purification of the final product, this compound, is achieved through recrystallization or column chromatography.

Logical Workflow for Synthesis Development

The following diagram illustrates the logical workflow for developing a robust synthesis protocol for this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-5-chloro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

2-Bromo-5-chloro-1,3-dimethylbenzene, also known as 2-Bromo-5-chloro-m-xylene, is a disubstituted benzene derivative with the chemical formula C₈H₈BrCl.[2] The benzene ring is substituted with a bromine atom at position 2, a chlorine atom at position 5, and two methyl groups at positions 1 and 3. The presence of these varied substituents on the aromatic ring leads to a specific substitution pattern that influences its electronic properties and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily based on computational predictions and information from chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrCl | [2] |

| Molecular Weight | 219.51 g/mol | |

| IUPAC Name | This compound | [2] |

| CAS Number | 103724-99-8 | [3] |

| Physical Form | Yellow Solid or liquid | |

| InChI | 1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |

| InChIKey | CFMPIQSLDJXNPD-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=CC(=C1Br)C)Cl | [2] |

Conformational Analysis

The conformation of this compound is primarily determined by the rotation of the two methyl groups. The bulky bromine atom ortho to one of the methyl groups introduces significant steric hindrance, which is expected to influence the preferred rotational conformation of this methyl group.

Rotational Barriers of Methyl Groups

In substituted toluenes, the barrier to internal rotation of the methyl group is influenced by both steric and electronic effects. For ortho-substituted toluenes, repulsive steric interactions between the substituent and the methyl C-H bonds are a dominant factor in determining the rotational barrier.[4][5] In the case of this compound, the bromine atom at position 2 will sterically interact with the methyl group at position 1. This interaction is expected to create a significant energy barrier to rotation, favoring a conformation where the C-H bonds of the methyl group are staggered relative to the C-Br bond.

Similarly, the methyl group at position 3 will experience a lesser steric interaction with the adjacent hydrogen atom and the chlorine atom at position 5. The trend in methyl rotational barriers in ortho-halogenated toluenes increases with the size of the halogen.[6] This suggests that the rotational barrier for the methyl group at position 1, adjacent to the bromine, will be higher than that for the methyl group at position 3.

While specific experimental values for the rotational barriers in this compound are not available, theoretical calculations using methods like molecular mechanics and ab initio calculations could provide quantitative estimates.[7]

Predicted Spectroscopic Data

Based on the analysis of structurally related compounds, the expected NMR spectroscopic features for this compound can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the asymmetry of the substitution pattern, the two aromatic protons will be in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. The two methyl groups are also in non-equivalent positions and should give rise to two separate singlet signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effects of the methyl groups.

Experimental Protocols

While specific published experimental protocols for the synthesis and detailed conformational analysis of this compound are scarce, a general workflow can be proposed based on standard organic chemistry techniques.

Proposed Synthetic Workflow

A plausible synthetic route could involve the bromination of 3,5-dimethylchlorobenzene. The directing effects of the chloro and methyl groups would need to be carefully considered to achieve the desired regioselectivity. The workflow for a typical synthesis and purification process is outlined below.

Conformational Analysis Workflow

To experimentally determine the conformational preferences and rotational barriers, a combination of variable-temperature NMR spectroscopy and computational modeling would be employed.

Conclusion

This compound is a valuable chemical intermediate whose molecular conformation is dictated by the steric interactions of its substituents, particularly the ortho-bromine atom and the adjacent methyl group. While detailed experimental structural data is not currently available, this guide provides a theoretical framework for understanding its conformational preferences based on established principles and data from related compounds. The proposed experimental and computational workflows offer a roadmap for future studies to elucidate the precise structural and dynamic properties of this molecule, which could be crucial for optimizing its use in synthetic applications and for predicting the properties of its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H8BrCl | CID 5324738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:103724-99-8 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Reactivity and rotational spectra: the old concept of substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01145B [pubs.rsc.org]

- 7. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties of 2-Bromo-5-chloro-1,3-dimethylbenzene (CAS 103724-99-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 103724-99-8, identified as 2-Bromo-5-chloro-1,3-dimethylbenzene. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Compound Identification

IUPAC Name: this compound[1]

Synonyms: 4-Chloro-2,6-dimethylbromobenzene, 2-Bromo-5-chloro-m-xylene, 4-Chloro-2,6-dimethylphenyl bromide[1][2]

Molecular Structure:

References

Technical Guide: Physicochemical Properties of 2-Bromo-5-chloro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-1,3-dimethylbenzene is a halogenated aromatic compound with significant applications as an intermediate in organic synthesis.[1] Its utility is particularly notable in the pharmaceutical and dye industries, where its distinct molecular structure serves as a versatile building block for more complex molecules.[1] This document provides a detailed overview of the molecular weight of this compound, a fundamental parameter for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Identity and Structure

The chemical identity of this compound is established by its molecular formula and structural arrangement.

The structural formula, illustrating the connectivity of atoms, is depicted in the diagram below.

Caption: 2D structure of this compound.

Molecular Weight

The molecular weight is a critical piece of data for any chemical compound. Below is a summary of the reported and calculated molecular weight for this compound.

| Data Point | Value ( g/mol ) | Source |

| Reported Molecular Weight | 219.508 | [4] |

| Reported Molecular Weight | 219.50 | [2][3] |

| Reported Molecular Weight | 219.51 | |

| Calculated Molecular Weight | 219.506 | See Section 3.1 |

Calculation of Molecular Weight

The molecular weight was calculated using the molecular formula C₈H₈BrCl and the standard atomic weights of the constituent elements.

The calculation is as follows:

-

Carbon (C): 8 atoms × 12.011 u/atom = 96.088 u

-

Bromine (Br): 1 atom × 79.904 u/atom = 79.904 u[9][10][11][12]

-

Chlorine (Cl): 1 atom × 35.45 u/atom = 35.45 u[13][14][15][16]

Total Molecular Weight = 96.088 + 8.064 + 79.904 + 35.45 = 219.506 g/mol

The slight variations in reported values can be attributed to differences in the atomic weight values used for the calculation.

Experimental Protocols

The determination of the molecular weight of a novel or synthesized compound typically involves mass spectrometry. This technique provides a highly accurate mass-to-charge ratio, from which the molecular weight can be determined. While specific experimental protocols for this particular compound are not detailed in the cited literature, a general workflow for such a determination is outlined below.

Caption: Generalized workflow for molecular weight determination via mass spectrometry.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H8BrCl | CID 5324738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [103724-99-8] | China Manufacturer [gmchemix.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. keyorganics.net [keyorganics.net]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. byjus.com [byjus.com]

- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Chlorine - Wikipedia [en.wikipedia.org]

- 14. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 15. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 16. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

An In-depth Technical Guide to 2-Bromo-5-chloro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-chloro-1,3-dimethylbenzene, a versatile intermediate in organic synthesis. The information herein is intended to support research and development activities in medicinal chemistry and materials science.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3, a bromine atom at position 2, and a chlorine atom at position 5.

Synonyms: 2-Bromo-5-chloro-m-xylene, 4-Chloro-2,6-dimethylbromobenzene.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing chemical reactions and for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrCl | PubChem |

| Molecular Weight | 219.50 g/mol | PubChem |

| Appearance | Pale yellow solid or liquid | Sigma-Aldrich |

| Melting Point | 22-23 °C | Chemsrc |

| Boiling Point | 95-97 °C @ 12 Torr | GM Chemical |

| Density | 1.5±0.1 g/cm³ | Chemsrc |

| CAS Number | 103724-99-8 | PubChem |

Role in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical, dye, and pesticide industries.[2] The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom is generally more reactive in such reactions, enabling the sequential introduction of different substituents.

Representative Experimental Protocol: Synthesis

Reaction: Halogenation of 5-chloro-1,3-dimethylbenzene.

Materials:

-

5-chloro-1,3-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Benzoyl peroxide (initiator)

-

Stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-1,3-dimethylbenzene in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Potential Metabolic Pathway

Specific metabolic pathways for this compound are not detailed in the available literature. However, the metabolism of xylenes, in general, involves oxidation of the methyl groups.[4][5] It is plausible that this substituted xylene would follow a similar metabolic fate. The primary mechanism involves oxidation to methylbenzoic acid, which is then conjugated with glycine to form methylhippuric acid and excreted in the urine.[5]

Caption: Plausible metabolic pathway of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It may cause skin and eye irritation.[6] Use in a well-ventilated area or a fume hood is recommended. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Navigating the Synthesis Landscape: A Technical Guide to 2-Bromo-5-chloro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-1,3-dimethylbenzene is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in the synthesis of more complex molecules. Its utility is primarily found in the fields of pharmaceutical development and dye synthesis, where the bromine and chlorine substituents offer reactive sites for various coupling and substitution reactions. This technical guide provides a comprehensive overview of its known properties, common synonyms, and representative experimental protocols for its application in organic synthesis. While specific, detailed experimental data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates from well-established methodologies for structurally similar compounds.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrCl | [1][2] |

| Molecular Weight | 219.51 g/mol | [1] |

| CAS Number | 103724-99-8 | [1] |

| Appearance | Pale yellow solid or liquid | |

| Melting Point | 22-23 °C | N/A |

| Boiling Point | 95-97 °C @ 12 Torr | N/A |

| Purity | Typically ≥98% |

Common Synonyms

For clarity and comprehensive literature searching, a list of common synonyms for this compound is provided in Table 2.

| Synonym | Reference |

| 2-Bromo-5-chloro-m-xylene | [1] |

| 4-Chloro-2,6-dimethylphenyl bromide | N/A |

| 1-Bromo-4-chloro-2,6-dimethylbenzene | [1] |

| 4-Chloro-2,6-dimethylbromobenzene | [1] |

Reactivity and Synthetic Applications

The bromine atom in this compound is the more reactive site for common cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This chemoselectivity allows for its use in a variety of synthetic transformations.

Representative Experimental Protocols

The following protocols are generalized procedures for reactions in which this compound could be utilized. These are based on standard methodologies for similar aryl halides and should be optimized for specific substrates and desired outcomes.

1. Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful method for the formation of C-C bonds, often used to synthesize biaryl compounds which are common motifs in pharmaceuticals.

Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid, the base, and the palladium catalyst.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

2. Grignard Reagent Formation and Reaction

Grignard reagents are strong nucleophiles used to form new C-C bonds by reacting with electrophiles such as aldehydes, ketones, or esters.

Objective: To form the Grignard reagent of this compound and react it with an electrophile.

Materials:

-

This compound

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Initiator (e.g., a small crystal of iodine)

-

Electrophile (e.g., an aldehyde or ketone)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place the magnesium turnings and the iodine crystal in the reaction flask.

-

Add a small amount of the anhydrous solvent.

-

Prepare a solution of this compound in the anhydrous solvent in a dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and/or gentle reflux).

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

-

Cool the Grignard reagent in an ice bath and slowly add a solution of the electrophile in the anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

Visualizing Synthetic Pathways

While no specific biological signaling pathways involving this compound are documented, its role as a synthetic intermediate can be visualized. The following diagram illustrates a general workflow for a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The following diagram illustrates a logical relationship in a typical Grignard reaction sequence.

Caption: Logical flow of a Grignard reaction.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis. While detailed, peer-reviewed experimental protocols specifically for this compound are not abundant, its reactivity can be reliably predicted based on the well-established chemistry of similar aryl halides. The representative protocols and synthetic pathway diagrams provided in this guide offer a solid foundation for researchers to incorporate this compound into their synthetic strategies for the development of novel molecules in the pharmaceutical and materials science sectors. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a controlled laboratory setting.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Bromo-5-chloro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 2-Bromo-5-chloro-1,3-dimethylbenzene, a substituted aromatic compound relevant in various fields of chemical research and development. The interpretation of its Mass Spectrometry, ¹³C NMR, ¹H NMR, and Infrared (IR) spectra is crucial for its unambiguous identification and characterization.

Molecular Structure and Predicted Spectral Summary

This compound (C₈H₈BrCl) is a disubstituted m-xylene with a molecular weight of approximately 219.50 g/mol .[1] The presence of bromine and chlorine isotopes will lead to characteristic isotopic patterns in the mass spectrum. The dissymmetry of the molecule will result in distinct signals for each carbon and proton in the NMR spectra.

The following sections provide a detailed interpretation of the predicted spectral data for this molecule, summarized in the tables below.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 2 x Ar-CH₃ | ~2.4 | Singlet | 6H |

| Ar-H | ~7.0 - 7.3 | Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| 2 x Ar-CH₃ | ~20 - 25 |

| Ar-C (quaternary, attached to Br) | ~120 - 125 |

| Ar-CH | ~128 - 132 |

| Ar-C (quaternary, attached to Cl) | ~133 - 137 |

| Ar-C (quaternary, attached to CH₃) | ~138 - 142 |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 218/220/222 | Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺ |

| 203/205/207 | [M - CH₃]⁺ |

| 138/140 | [M - Br]⁺ |

| 123 | [M - Br - CH₃]⁺ |

Table 4: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 2975-2850 | Aliphatic C-H stretch (from CH₃) |

| 1600-1450 | Aromatic C=C ring stretch |

| 850-750 | C-H out-of-plane bending (aromatic substitution pattern) |

| 800-600 | C-Cl stretch |

| 650-550 | C-Br stretch |

Detailed Spectral Interpretation

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in peaks at m/z 218 (C₈H₈⁷⁹Br³⁵Cl), 220 (C₈H₈⁸¹Br³⁵Cl and C₈H₈⁷⁹Br³⁷Cl), and 222 (C₈H₈⁸¹Br³⁷Cl). The relative intensities of these peaks will be approximately 3:4:1.

Fragmentation will likely involve the loss of a methyl group (-15 amu) leading to a fragment ion cluster around m/z 203/205/207. Another significant fragmentation pathway could be the loss of the bromine atom (-79 or -81 amu) resulting in a fragment ion at m/z 138/140, or the subsequent loss of a methyl group to give an ion at m/z 123.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be relatively simple. Due to the plane of symmetry bisecting the C-Cl bond and the bromine atom, the two methyl groups are chemically equivalent and will appear as a single sharp peak with an integration value of 6H, likely in the region of 2.4 ppm. The two aromatic protons are also chemically equivalent and will appear as a singlet with an integration of 2H, expected to be in the range of 7.0-7.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show more complexity due to the lower symmetry from a carbon perspective. Six distinct signals are expected:

-

Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the aliphatic region, around 20-25 ppm.

-

Aromatic Carbons:

-

The two quaternary carbons attached to the methyl groups will be equivalent and show a signal around 138-142 ppm.

-

The quaternary carbon bonded to the bromine atom is expected around 120-125 ppm.

-

The quaternary carbon bonded to the chlorine atom is predicted to be further downfield, around 133-137 ppm.

-

The two equivalent aromatic carbons bonded to hydrogen will appear in the range of 128-132 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for a substituted aromatic compound. Key expected peaks include:

-

Aromatic C-H stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.

-

Aliphatic C-H stretching: Medium to strong bands from the methyl groups between 2975-2850 cm⁻¹.

-

Aromatic C=C stretching: Two or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-H out-of-plane bending: Strong absorptions in the 850-750 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene ring.

-

C-Cl and C-Br stretching: These will appear in the fingerprint region, with the C-Cl stretch typically in the 800-600 cm⁻¹ range and the C-Br stretch at lower wavenumbers, generally between 650-550 cm⁻¹.

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Analysis: The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified solid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse experiment is performed to acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Analysis: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then placed on the crystal, and a pressure arm is applied to ensure good contact. The IR beam is directed into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

-

Data Acquisition: The detector measures the attenuated IR beam, and the instrument's software performs a Fourier transform to generate the IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectral data.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-5-chloro-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-1,3-dimethylbenzene is a polysubstituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two methyl groups, a bromine atom, and a chlorine atom on the benzene ring, offers a range of possibilities for selective functionalization. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in cross-coupling chemistry and the formation of organometallic intermediates. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-5-chloro-m-xylene, 4-Chloro-2,6-dimethylbromobenzene | [1] |

| CAS Number | 103724-99-8 | [1] |

| Molecular Formula | C₈H₈BrCl | [1] |

| Molecular Weight | 219.51 g/mol | |

| Appearance | Yellow solid or liquid | |

| Purity | 98% | |

| Storage Temperature | Room Temperature |

Core Reactivity and Key Transformations

The reactivity of this compound is primarily dictated by the presence of the bromo and chloro substituents on the aromatic ring. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many common transformations, allowing for selective functionalization. The two methyl groups introduce steric hindrance and have a modest electronic effect on the reactivity of the adjacent halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. Due to the higher reactivity of the C-Br bond, this compound can be selectively coupled at the 2-position.

Reaction Scheme:

References

2-Bromo-5-chloro-1,3-dimethylbenzene: A Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and hazard information for 2-Bromo-5-chloro-1,3-dimethylbenzene (CAS No. 103724-99-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrCl | PubChem[1] |

| Molecular Weight | 219.50 g/mol | PubChem[1] |

| Appearance | Pale yellow solid or liquid | GM Chemical[2] |

| Melting Point | 22-23 °C | GM Chemical[2] |

| Boiling Point | 95-97 °C @ 12 Torr | GM Chemical[2] |

| Purity | 98.00% min | GM Chemical[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard statements.

| GHS Classification | Hazard Statement | Source |

| Skin Irritation (Category 2) | H315: Causes skin irritation | AK Scientific, Inc.[3] |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | AK Scientific, Inc.[3] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | AK Scientific, Inc.[3] |

| Skin Sensitization (Category 1B) | H317: May cause an allergic skin reaction | PubChem[1] |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life | PubChem[1] |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | PubChem[1] |

Signal Word: Warning[3]

Hazard Pictograms:

-

GHS07: Exclamation Mark

-

GHS09: Environment

Toxicological Information

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[3]

Symptoms of Exposure:

-

Skin Contact: May result in inflammation, itching, scaling, reddening, blistering, pain, or dryness.[3]

-

Eye Contact: May cause redness, pain, or severe eye damage. Inflammation of the eye is characterized by redness, watering, and itching.[3]

-

Inhalation: May lead to irritation of the lungs and respiratory system. Overexposure could result in serious illness.[3]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

| Aspect | Recommendation | Source |

| Handling | Handle only in a well-ventilated area or a chemical fume hood.[4][5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3] | AK Scientific, Inc.[3], Chemsrc[4], Benchchem[5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[3] Keep container tightly closed.[3] Store locked up.[3] | AK Scientific, Inc.[3] |

| Incompatible Materials | Strong oxidizing agents. | Chemsrc[4] |

| Conditions to Avoid | Heat, flames, and sparks.[4] | Chemsrc[4] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | Fisher Scientific[6] |

| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. A chemically resistant apron or lab coat is recommended. | Benchchem[5], Fisher Scientific[6] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors. For high-concentration exposures, a self-contained breathing apparatus (SCBA) may be necessary. | Benchchem[5] |

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

| Emergency Situation | Procedure | Source |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention. | AK Scientific, Inc.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | AK Scientific, Inc.[3] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell. | AK Scientific, Inc.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell. | AK Scientific, Inc.[3] |

| Fire Fighting | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Wear a self-contained breathing apparatus and full protective gear. | AK Scientific, Inc.[3] |

| Accidental Release | Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal. Do not let the product enter drains. | AK Scientific, Inc.[3] |

Experimental Protocols

Specific experimental protocols for the safety and hazard assessment of this compound are not publicly available. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for testing chemical substances. These include:

-

OECD Guideline for the Testing of Chemicals, Section 404: Acute Dermal Irritation/Corrosion.

-

OECD Guideline for the Testing of Chemicals, Section 405: Acute Eye Irritation/Corrosion.

-

OECD Guideline for the Testing of Chemicals, Section 402: Acute Dermal Toxicity.

-

OECD Guideline for the Testing of Chemicals, Section 403: Acute Inhalation Toxicity.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Halogenated organic waste should be collected separately from non-halogenated waste.[5]

Hazard Response Workflow

The following diagram illustrates a generalized workflow for responding to a hazardous chemical incident.

Caption: Generalized workflow for responding to a hazardous chemical incident.

References

Preliminary Investigation of 2-Bromo-5-chloro-m-xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloro-m-xylene, also known by its IUPAC name 2-bromo-5-chloro-1,3-dimethylbenzene, is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and two methyl groups on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 2-bromo-5-chloro-m-xylene, with a focus on its applications in medicinal chemistry and drug development. Detailed experimental protocols and mechanistic diagrams are presented to facilitate its use in a laboratory setting.

Chemical and Physical Properties

2-Bromo-5-chloro-m-xylene is a stable compound under standard conditions, though it should be handled with care due to its potential for skin and eye irritation.[1][2] Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-5-chloro-m-xylene, 4-Chloro-2,6-dimethylbromobenzene |

| CAS Number | 103724-99-8, 206559-40-2 |

| Molecular Formula | C₈H₈BrCl |

| Molecular Weight | 219.51 g/mol [3][4] |

| Canonical SMILES | CC1=CC(=CC(=C1Br)C)Cl |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to light yellow solid or liquid |

| Boiling Point | 131 °C at 1 mmHg |

| Storage Temperature | Room Temperature[2] |

Table 3: Spectroscopic Data (Predicted/Referenced)

| Spectrum | Data |

| ¹³C NMR | Referenced in PubChem |

| Mass Spectrometry | Referenced in PubChem |

| IR Spectroscopy | Data for the related compound 2-bromo-m-xylene is available as a reference. |

Synthesis of 2-Bromo-5-chloro-m-xylene

The primary synthetic route to 2-bromo-5-chloro-m-xylene is through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6] The starting material for this synthesis is 4-chloro-2,6-dimethylaniline.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for similar Sandmeyer reactions.[7]

Materials:

-

4-chloro-2,6-dimethylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Copper(I) bromide (CuBr)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Diazotization: In a flask cooled to 0 °C, dissolve 4-chloro-2,6-dimethylaniline in a mixture of ethanol and 48% aqueous hydrobromic acid. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 15-30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: To the freshly prepared diazonium salt solution, add a solution of copper(I) bromide in 48% aqueous hydrobromic acid dropwise at 0 °C.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to approximately 95 °C for 20-30 minutes. The evolution of nitrogen gas should be observed.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 2-bromo-5-chloro-m-xylene as a colorless to pale yellow oil or solid. Alternatively, distillation under reduced pressure can be employed for purification.[7]

Expected Yield: Based on similar reactions, a yield in the range of 40-60% can be expected.[7]

Chemical Reactivity and Applications in Synthesis

The bromine and chlorine substituents on the aromatic ring of 2-bromo-5-chloro-m-xylene provide orthogonal handles for a variety of cross-coupling and organometallic reactions. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions and in the formation of Grignard reagents.

Grignard Reagent Formation

The bromine atom can be selectively converted to a Grignard reagent, which can then be used in a variety of subsequent reactions to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-5-chloro-m-xylene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization.

This reaction forms a new carbon-carbon bond by coupling with a boronic acid or ester.

The Heck reaction involves the coupling of 2-bromo-5-chloro-m-xylene with an alkene to form a substituted alkene.[8][9]

This reaction couples 2-bromo-5-chloro-m-xylene with a terminal alkyne to generate an aryl alkyne.[10][11]

This powerful reaction enables the formation of a carbon-nitrogen bond by coupling 2-bromo-5-chloro-m-xylene with an amine.[12][13]

Application in Drug Development: A Key Intermediate for SGLT2 Inhibitors

2-Bromo-5-chloro-m-xylene and its derivatives are important building blocks in the synthesis of pharmaceutically active compounds. A notable application is its use as a key intermediate in the manufacturing of a family of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are a class of drugs used to treat type 2 diabetes.[14]

The synthesis of these inhibitors often involves the coupling of a substituted aryl halide with a C-aryl glucoside. The specific substitution pattern of 2-bromo-5-chloro-m-xylene allows for the strategic introduction of the necessary pharmacophoric elements. For instance, a derivative, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a crucial intermediate for these therapeutic agents.[14]

Conclusion

2-Bromo-5-chloro-m-xylene is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Sandmeyer reaction and the differential reactivity of its halogen substituents make it an attractive starting material for the synthesis of complex molecules. Its utility has been demonstrated in its application as a key intermediate in the synthesis of SGLT2 inhibitors, highlighting its importance in the field of drug development. The experimental protocols and reaction schemes provided in this guide are intended to serve as a practical resource for researchers and scientists working with this compound.

Safety Information

2-Bromo-5-chloro-m-xylene is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. 5-Bromo-2-chloro-m-xylene | C8H8BrCl | CID 2735555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 5-BROMO-2-CHLORO-M-XYLENE | 206559-40-2 [chemicalbook.com]

- 4. 5-Bromo-2-chloro-m-xylene | 206559-40-2 [sigmaaldrich.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Boiling and melting point of 2-Bromo-5-chloro-1,3-dimethylbenzene

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-chloro-1,3-dimethylbenzene

This technical guide is intended for researchers, scientists, and professionals in drug development, providing core information on the physical properties of this compound. The document outlines its melting and boiling points and describes the general experimental methodologies employed for their determination.

Physicochemical Data

The accurate measurement of physicochemical properties is fundamental for the synthesis, purification, and application of chemical compounds. The table below summarizes the known melting and boiling points for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Melting Point | 22-23 °C |

| Boiling Point | 95-97 °C @ 12 Torr |

Experimental Protocols

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow temperature range. The capillary method is a common and reliable technique for this determination.

General Procedure:

-

Sample Preparation: A small quantity of the dry, finely powdered solid is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a heating block of a melting point apparatus, adjacent to a calibrated thermometer or digital temperature probe.

-

Heating and Observation: The sample is heated at a controlled rate. Initially, a faster heating rate can be used to approach the expected melting point, but the rate should be slowed to approximately 1-2 °C per minute for the final determination.

-

Data Recording: The temperature at which the first sign of liquid formation is observed is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the completion of melting. The melting point is reported as this temperature range.

Boiling Point Determination under Reduced Pressure

For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at high temperatures, the boiling point is determined at a reduced pressure (vacuum distillation). A liquid boils when its vapor pressure equals the external pressure.

General Procedure:

-

Apparatus Assembly: A vacuum distillation apparatus is assembled using a round-bottom flask for the sample, a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that its top is level with the side-arm leading to the condenser to accurately measure the temperature of the distilling vapor.

-

Vacuum Application: The system is sealed, and a vacuum is applied to reach the desired pressure, which is monitored with a manometer.

-

Heating: The sample is heated gently. To prevent bumping, a stir bar or boiling chips are added to the distillation flask.

-

Measurement: As the liquid boils, the vapor rises, condenses, and is collected in the receiving flask. The temperature is recorded when there is a steady distillation rate and the thermometer reading is stable. This temperature, along with the corresponding pressure, constitutes the boiling point under vacuum.

Logical Workflow Visualization

A specific, detailed synthesis protocol for this compound is not available in the cited literature. However, a general logical workflow for the synthesis of such a substituted aromatic compound can be conceptualized. This typically involves a multi-step process starting from a simpler aromatic precursor, followed by sequential introduction of functional groups and purification at each stage.

Caption: A logical workflow for a multi-step chemical synthesis.

Methodological & Application

Applications of 2-Bromo-5-chloro-1,3-dimethylbenzene in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-1,3-dimethylbenzene is a versatile halogenated aromatic compound that serves as a key intermediate in modern organic synthesis. Its unique molecular structure, featuring both bromine and chlorine substituents on a dimethylbenzene framework, makes it an exceptionally useful building block for the synthesis of complex molecules.[1] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, making it a valuable precursor in the pharmaceutical, dye, and pesticide industries.[1] This document provides detailed application notes and protocols for the use of this compound in several critical synthetic transformations.

The primary applications of this compound lie in its utility as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as in the formation of Grignard reagents for carbon-carbon bond formation. These reactions are fundamental in the construction of the core scaffolds of many active pharmaceutical ingredients (APIs) and other functional materials.

Key Synthetic Applications

The strategic positioning of the bromo and chloro substituents on the 2,6-dimethylaniline core allows for a range of selective transformations. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions and Grignard reagent formation is a key feature that enables sequential functionalization.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. This compound can be selectively coupled at the more reactive C-Br position with a variety of boronic acids.

Illustrative Reaction:

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical reaction parameters for the Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid. These values are representative of typical conditions for similar aryl bromides and would require optimization for this specific substrate.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 mmol | Limiting reagent |

| (4-methoxyphenyl)boronic acid | 1.2 mmol | 1.2 equivalents |

| Catalyst System | ||

| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% | Pre-catalyst |

| SPhos | 4 mol% | Ligand |

| Base | K₃PO₄ | 2.0 equivalents |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Degassed |

| Temperature | 100 °C | |

| Reaction Time | 12 hours | Monitored by TLC/GC-MS |

| Yield | >85% | Hypothetical, based on similar reactions |

Experimental Protocol: Synthesis of 4'-methoxy-4-chloro-2,6-dimethyl-1,1'-biphenyl

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 219.5 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Reaction: Stir the mixture vigorously and heat to 100 °C in a preheated oil bath for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds. This compound can be coupled with a wide range of primary and secondary amines at the C-Br position.

Illustrative Reaction:

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical reaction parameters for the Buchwald-Hartwig amination of this compound with morpholine. These conditions are based on general protocols and would need to be optimized.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 mmol | Limiting reagent |

| Morpholine | 1.2 mmol | 1.2 equivalents |

| Catalyst System | ||

| Pd₂(dba)₃ | 1 mol% | Palladium source |

| XPhos | 2 mol% | Ligand |

| Base | NaOtBu | 1.4 equivalents |

| Solvent | Toluene | Anhydrous, degassed |

| Temperature | 100 °C | |

| Reaction Time | 8 hours | Monitored by TLC/LC-MS |

| Yield | >90% | Hypothetical, based on similar reactions |

Experimental Protocol: Synthesis of 4-(4-chloro-2,6-dimethylphenyl)morpholine

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 mmol, 219.5 mg) and anhydrous, degassed toluene (5 mL).

-

Amine Addition: Add morpholine (1.2 mmol, 105 µL) via syringe.

-

Reaction: Seal the tube and heat the mixture at 100 °C for 8 hours with vigorous stirring.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

-

Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the product.

Buchwald-Hartwig Amination Workflow

-

This compound + Mg → (4-chloro-2,6-dimethylphenyl)magnesium bromide

-

(4-chloro-2,6-dimethylphenyl)magnesium bromide + Acetone → 2-(4-chloro-2,6-dimethylphenyl)propan-2-ol

References

Application Notes and Protocols for the Use of 2-Bromo-5-chloro-1,3-dimethylbenzene as a Pharmaceutical Intermediate

Affiliation: Google Research

Abstract